N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine

Description

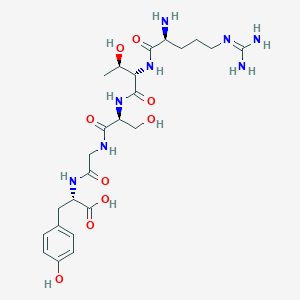

N⁵-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a synthetic peptide featuring a unique modification at the ornithine residue. Its structure includes:

- L-Threonine, L-Serine, Glycine: Polar residues contributing to hydrophilicity and structural flexibility.

The stereochemistry of related compounds (e.g., L-threonine derivatives) has been rigorously determined via reactions with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide), confirming configurations such as 1R, 2R, 4S, 6S, 7R, 9S, and 30S in structurally analogous peptides .

Properties

CAS No. |

911427-97-9 |

|---|---|

Molecular Formula |

C24H38N8O9 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H38N8O9/c1-12(34)19(32-20(37)15(25)3-2-8-28-24(26)27)22(39)31-17(11-33)21(38)29-10-18(36)30-16(23(40)41)9-13-4-6-14(35)7-5-13/h4-7,12,15-17,19,33-35H,2-3,8-11,25H2,1H3,(H,29,38)(H,30,36)(H,31,39)(H,32,37)(H,40,41)(H4,26,27,28)/t12-,15+,16+,17+,19+/m1/s1 |

InChI Key |

PWTFPZUZXSGARC-UELOOKOOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance efficiency and yield. Additionally, industrial methods may involve more rigorous purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

Biochemical Applications

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit Protein Arginine Deiminase (PAD) enzymes, which are implicated in several diseases such as rheumatoid arthritis and cancer. Research has indicated that modifications to the structure of similar compounds can enhance their potency and selectivity as PAD inhibitors, providing a pathway for developing therapeutic agents targeting these enzymes .

-

Cellular Mechanisms

- N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine may influence gene transcription and cellular differentiation through its interaction with PADs. This interaction could potentially modulate inflammatory responses and apoptosis, which are critical in various pathological conditions .

-

Drug Development

- The compound's structure allows for modifications that can lead to improved bioavailability and efficacy in drug formulations. For instance, the incorporation of specific functional groups has been shown to enhance the activity of related compounds against PADs, suggesting that similar strategies could be applied to this compound .

Therapeutic Potential

- Cancer Treatment

- Autoimmune Diseases

- Neurodegenerative Disorders

Case Studies

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with N⁵-(Diaminomethylidene)-L-ornithine Modifications

Key Observations :

- The diaminomethylidene group on ornithine is a recurring motif, likely enhancing cationic charge for membrane interaction or enzymatic recognition .

- Sequence variability (e.g., inclusion of proline or opioid-like motifs) tailors function: rigidity, receptor specificity, or stability .

Tyrosine-Containing Peptides with Alternative Modifications

Key Observations :

- Tyrosine modifications (e.g., benzylation, acetylation) alter solubility and receptor affinity compared to the unmodified tyrosine in the primary compound .

- The primary compound’s lack of tyrosine side-chain modifications may prioritize hydrogen bonding via its phenolic -OH group .

Small-Molecule Analogs with Diaminomethylidene Groups

Key Observations :

- While EIPA/MPA are small molecules, their diaminomethylidene group competitively inhibits ion transport, suggesting a possible analogous role in peptides for targeted binding .

Research Findings and Functional Implications

- Structural Stability: The diaminomethylidene group may stabilize peptides via intramolecular hydrogen bonds or charge interactions, as seen in PubChem analogs .

- Bioactivity : Tyrosine’s unmodified -OH group in the primary compound contrasts with acetylated/branched analogs, possibly favoring interactions with tyrosine kinases or GPCRs .

- Stereochemical Precision : Configurational assignments (e.g., 1R, 2R, 4S) in related compounds underscore the importance of chirality in biological activity .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a complex peptide that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 559.66 g/mol. Its structure includes multiple amino acids, which contribute to its diverse biological functions. The presence of the diaminomethylidene group is crucial for its activity, influencing interactions with various biological targets.

Research indicates that the compound may interact with several biological pathways:

- Protein Interaction : The peptide's structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. For example, similar compounds have shown to influence insulin receptor pathways, suggesting a role in metabolic regulation .

- Neurotransmission : The peptide's amino acid composition is reminiscent of neuropeptides that modulate synaptic transmission in the nervous system. This suggests potential applications in treating neurological disorders .

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, similar to other peptides with antimicrobial characteristics .

Case Studies and Research Findings

- Case Study on Metabolic Effects : A study evaluated the effects of a related compound on glucose metabolism in diabetic models. Results indicated improved insulin sensitivity and glucose uptake in cells treated with the peptide, highlighting its potential for diabetes management .

- Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Testing : Laboratory tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.